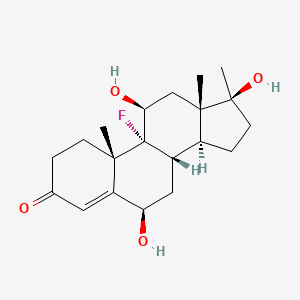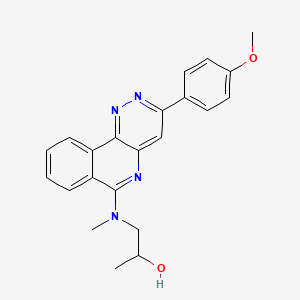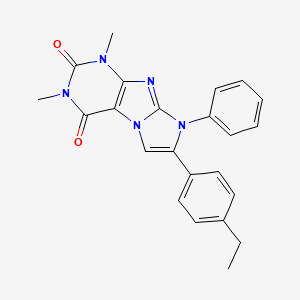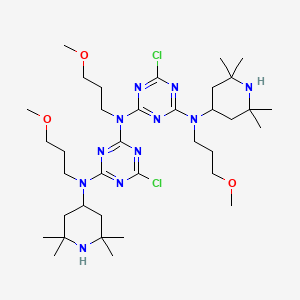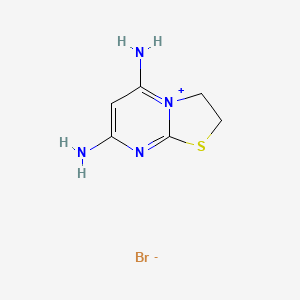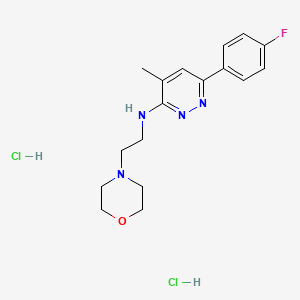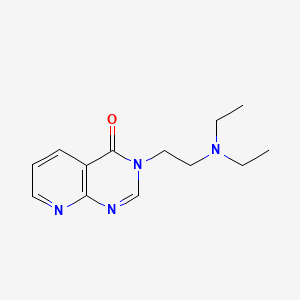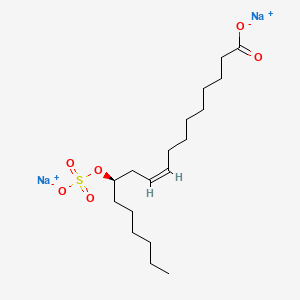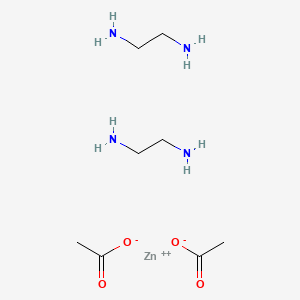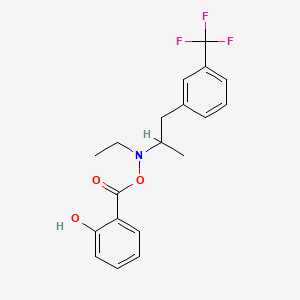
(5alpha,6alpha)-7,8-Didehydro-4,5-epoxy-17-methylmorphinan-3,6-diyl dipropionate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 263-481-8, also known as Cocamidopropyl betaine, is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. It is widely used in personal care products such as shampoos, body washes, and hand soaps due to its mildness and ability to produce a rich lather. This compound is valued for its excellent foaming properties and compatibility with other surfactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Amidation: Coconut oil fatty acids are reacted with dimethylaminopropylamine to form cocamidopropylamine.
Quaternization: Cocamidopropylamine is then reacted with sodium monochloroacetate to produce Cocamidopropyl betaine.
Industrial Production Methods: The industrial production of Cocamidopropyl betaine involves the continuous addition of sodium monochloroacetate to a solution of cocamidopropylamine under controlled temperature and pH conditions. The reaction mixture is then neutralized, and the product is purified through filtration and distillation.
Types of Reactions:
Oxidation: Cocamidopropyl betaine can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is relatively stable to reduction reactions due to its zwitterionic nature.
Substitution: The compound can participate in substitution reactions, especially at the amine group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives of Cocamidopropyl betaine.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
Cocamidopropyl betaine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Incorporated in pharmaceutical formulations for its mildness and compatibility with skin.
Industry: Utilized in the formulation of cleaning agents, detergents, and personal care products.
Mécanisme D'action
Cocamidopropyl betaine exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. The compound interacts with both hydrophobic and hydrophilic molecules, making it an effective emulsifier and detergent. Its zwitterionic nature allows it to maintain stability across a wide pH range, enhancing its versatility in various formulations.
Comparaison Avec Des Composés Similaires
Cocamide DEA (Diethanolamine): Another surfactant derived from coconut oil, but with different chemical properties and applications.
Lauramidopropyl betaine: Similar in structure but derived from lauric acid instead of coconut oil.
Sodium lauryl sulfate: An anionic surfactant with stronger cleaning properties but higher potential for skin irritation.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness, low irritation potential, and compatibility with a wide range of surfactants. Its zwitterionic nature allows it to function effectively in both acidic and basic environments, making it a versatile ingredient in personal care and industrial products.
Propriétés
Numéro CAS |
62268-07-9 |
|---|---|
Formule moléculaire |
C23H28ClNO5 |
Poids moléculaire |
433.9 g/mol |
Nom IUPAC |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-propanoyloxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] propanoate;hydrochloride |
InChI |
InChI=1S/C23H27NO5.ClH/c1-4-18(25)27-16-8-6-13-12-15-14-7-9-17(28-19(26)5-2)22-23(14,10-11-24(15)3)20(13)21(16)29-22;/h6-9,14-15,17,22H,4-5,10-12H2,1-3H3;1H/t14-,15+,17-,22-,23-;/m0./s1 |
Clé InChI |
BECXVFRWSMFNCZ-CBSATYQCSA-N |
SMILES isomérique |
CCC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
SMILES canonique |
CCC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)CC)CCN3C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


